Piroxantrone hydrochloride
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Overview
Description
Piroxantrone Hydrochloride is a member of the anthrapyrazole family, developed to combine the broad antitumor activity of anthracyclines with decreased myocardial toxicity . This compound has shown promise in various experimental systems against a range of cancers, including breast carcinoma, colon carcinoma, sarcoma, melanoma, and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piroxantrone Hydrochloride involves multiple steps, starting with the preparation of the anthrapyrazole core. The process typically includes the following steps:
Formation of the Anthrapyrazole Core: This involves the condensation of an anthraquinone derivative with a hydrazine derivative under acidic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity. This step often involves nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Piroxantrone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthrapyrazoles.
Scientific Research Applications
Piroxantrone Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes such as DNA replication and repair.
Industry: Employed in the development of new antitumor agents with reduced cardiotoxicity.
Mechanism of Action
The mechanism of action of Piroxantrone Hydrochloride involves several key processes:
DNA Binding: The compound intercalates into DNA, causing strand breaks and cross-linking.
Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.
Inhibition of Synthesis: this compound inhibits the synthesis of DNA, RNA, and proteins, leading to cell death.
Comparison with Similar Compounds
Piroxantrone Hydrochloride is compared with other anthrapyrazoles and anthracyclines:
Mitoxantrone: Another anthrapyrazole with similar DNA intercalation and topoisomerase inhibition properties.
Doxorubicin: An anthracycline with broad antitumor activity but higher cardiotoxicity compared to this compound.
Daunorubicin: Similar to Doxorubicin but used primarily for leukemia treatment.
Uniqueness: this compound is unique in its reduced cardiotoxicity while maintaining broad antitumor activity, making it a promising candidate for cancer therapy .
Properties
CAS No. |
105118-12-5 |
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Molecular Formula |
C21H27Cl2N5O4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N5O4.2ClH/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,23,25,27,29-30H,1,6-11,22H2;2*1H |
InChI Key |
CUQBHBIRETUGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O.Cl.Cl |
solubility |
H2O > 11.20 (mg/mL) Buffer, pH4 > 9.60 (mg/mL) Buffer, pH9 > 11.50 (mg/mL) Ethanol < 0.73 (mg/mL) DMA 0.70 (mg/mL) DMSO > 9.60 (mg/mL) CHCl3 < 0.77 (mg/mL) EtOAc < 0.71 (mg/mL) t-BuOH < 0.71 (mg/mL) |
Origin of Product |
United States |
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